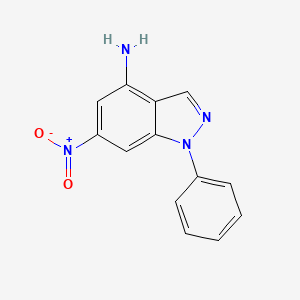

1H-Indazol-4-amine, 6-nitro-1-phenyl-

Description

1H-Indazol-4-amine, 6-nitro-1-phenyl- is a nitro-substituted indazole derivative characterized by a phenyl group at the 1-position and a nitro group at the 6-position of the indazole core. The nitro group’s electron-withdrawing nature and the phenyl substituent’s steric effects likely influence its chemical reactivity, solubility, and biological interactions .

Properties

CAS No. |

830320-66-6 |

|---|---|

Molecular Formula |

C13H10N4O2 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

6-nitro-1-phenylindazol-4-amine |

InChI |

InChI=1S/C13H10N4O2/c14-12-6-10(17(18)19)7-13-11(12)8-15-16(13)9-4-2-1-3-5-9/h1-8H,14H2 |

InChI Key |

KPUJPKSJCNREPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC(=CC(=C3C=N2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1-phenyl-1H-indazol-4-amine typically involves the nitration of 1-phenyl-1H-indazole. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 6-position of the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Types of Reactions:

Oxidation: 6-Nitro-1-phenyl-1H-indazol-4-amine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 6-amino-1-phenyl-1H-indazol-4-amine.

Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

Antitumor Activity

1H-Indazol derivatives have shown promising antitumor properties. For instance, a study reported the synthesis of a series of 1H-indazole derivatives that were evaluated for their inhibitory effects against various human cancer cell lines. Notably, compound 6o demonstrated a strong inhibitory effect against the K562 cell line (IC50 = 5.15 µM) while showing selectivity towards normal cells (IC50 = 33.2 µM) . This compound was found to induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and the p53/MDM2 pathway, indicating its potential as a low-toxicity anticancer agent.

Furthermore, another research highlighted the development of indazole derivatives that act as inhibitors of Polo-like kinase 4 (PLK4). Among these, certain compounds exhibited single-digit nanomolar inhibition against PLK4, with one compound identified as a novel clinical candidate for cancer therapy . The structural optimization of these derivatives has led to increased potency against various cancer types.

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study synthesized a series of 1H-indazole derivatives and identified specific compounds with IC50 values as low as 2.9 nM against FGFR1 . These findings suggest that 1H-indazol derivatives could be developed into effective FGFR inhibitors for cancer treatment.

Additionally, research on indazole derivatives has shown their potential as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune regulation and tumor progression. One derivative exhibited significant IDO1 inhibitory activity with an IC50 value of 5.3 µM . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the indazole scaffold are crucial for enhancing inhibitory activity.

Antibacterial and Antifungal Activities

The antibacterial properties of 1H-indazole derivatives have also been explored. A study evaluated several synthesized compounds against various bacterial strains using the disc diffusion method. Some compounds demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli . The results indicated that certain indazole-linked oxadiazole compounds exhibited high activity levels compared to standard antibiotics.

In terms of antifungal activity, synthesized compounds were tested against pathogens such as Penicillium and Trichophyton. Results showed that some derivatives had significant antifungal effects at specific concentrations .

Summary of Applications

Mechanism of Action

The mechanism of action of 6-Nitro-1-phenyl-1H-indazol-4-amine involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it interferes with the kynurenine pathway by depleting tryptophan levels, which inhibits T-cell proliferation and induces immune suppression . This mechanism is particularly relevant in cancer therapy, where the compound can enhance the immune system’s ability to target and destroy cancer cells .

Comparison with Similar Compounds

Structural and Chemical Properties

Key Compounds Compared :

1-Methyl-1H-indazol-4-amine ()

6-Bromo-N-(((1S,2S)-2-chlorocyclohexyl)methyl)-1H-indazol-4-amine ()

1H-Indazol-4-amine, N-(4,5-dihydro-2-oxazolyl)-1-methyl- ()

Table 1: Comparative Chemical Properties

*Inferred from nitroaromatic solubility trends.

Key Observations:

- Electronic Effects : The nitro group in the target compound strongly withdraws electrons, reducing ring reactivity in electrophilic substitutions compared to bromo derivatives (e.g., 6-bromo analog) .

- Synthetic Utility : The nitro group can be reduced to an amine, making the compound a precursor for further functionalization, whereas bromo derivatives are more amenable to cross-coupling reactions .

Key Findings:

- 6-Bromo Analogs : Exhibit robust biological activity, as seen in , where a bromo-indazol-4-amine derivative co-crystallizes with indoleamine 2,3-dioxygenase 1 (IDO1), highlighting its role in enzyme inhibition .

- Nitro vs. Bromo : While bromo groups enhance binding via halogen bonding, nitro groups may improve metabolic stability or serve as prodrug moieties after reduction .

Biological Activity

1H-Indazol-4-amine, 6-nitro-1-phenyl- (CAS No. 830320-66-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H8N4O2 |

| Molecular Weight | 220.20 g/mol |

| IUPAC Name | 6-nitro-1-phenyl-1H-indazole-4-amine |

| Canonical SMILES | C1=CC2=C(N1)C(=C(C=N2)N)N=C(C=C2)N=O |

The biological activity of 1H-Indazol-4-amine, 6-nitro-1-phenyl- is primarily attributed to its interaction with various molecular targets in cellular pathways. Research indicates that it may act as an inhibitor of specific protein kinases, which are crucial in regulating cell growth and proliferation. The compound has shown potential in modulating pathways involved in cancer progression, particularly through the inhibition of fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs) .

Anticancer Activity

Several studies have highlighted the anticancer properties of indazole derivatives, including 1H-Indazol-4-amine, 6-nitro-1-phenyl-. For instance, a study demonstrated that compounds with an indazole scaffold exhibited potent inhibitory effects on cancer cell lines such as MCF-7 and A549. The mechanism involved apoptosis induction and cell cycle arrest .

Table: IC50 Values for Anticancer Activity

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 1H-Indazol-4-amine, 6-nitro-1-phenyl- | MCF-7 | 50 |

| A549 | 45 | |

| Caco2 | 60 |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity. It was found to inhibit FGFR with an IC50 value of approximately 15 nM, demonstrating significant potential as a therapeutic agent targeting angiogenesis .

Study on Antiproliferative Effects

In a recent study published in Pharmaceutical Sciences, researchers synthesized various indazole derivatives and assessed their antiproliferative effects against multiple cancer cell lines. The results indicated that the presence of nitro and phenyl groups enhanced the biological activity of the compounds, particularly in inhibiting tumor growth in xenograft models .

Safety Profile Assessment

A safety assessment conducted on animal models showed that doses up to 400 mg/kg were well tolerated without significant adverse effects. This suggests a favorable safety profile for potential therapeutic applications .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indazole aromatic system participates in electrophilic aromatic substitution (EAS) at specific positions dictated by electronic effects:

-

Nitro group (-NO₂) at C6 acts as a strong electron-withdrawing group, directing incoming electrophiles to positions C4 and C7 through meta-directing effects .

-

Amino group (-NH₂) at C4 activates the ring for substitution at ortho/para positions under basic conditions .

Example reaction :

Under acidic conditions, hydroxymethylation occurs at C1 using formaldehyde, forming (1H-indazol-1-yl)methanol derivatives with 71–76 ppm ¹³C shifts for the CH₂ group .

Nucleophilic Substitution Reactions

The amino group undergoes nucleophilic displacement with electrophiles:

Reduction Pathways

-

Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂ at C6.

-

Imine reduction : Sodium borohydride reduces C=N bonds in Schiff base derivatives to C-N single bonds .

Oxidation Behavior

The amino group oxidizes to nitroso (-NO) under strong oxidizing conditions (e.g., KMnO₄/H⁺), though this requires precise temperature control to prevent ring degradation.

Ring-Opening

In strongly acidic media (HCl, >100°C), the indazole ring undergoes cleavage at N1-C8a bond, producing linear amine-nitrophenyl compounds .

Condensation

Reacts with carbonyl compounds (aldehydes/ketones) to form:

-

Schiff bases : Through -NH₂ condensation (e.g., with benzaldehyde)

-

Heterocyclic fused systems : Condensation with β-ketoesters yields pyrimidine-indazole hybrids

Biological Activity-Related Reactions

As an indoleamine 2,3-dioxygenase (IDO) inhibitor , it undergoes specific enzyme-binding interactions:

| Interaction Type | Biological Consequence | Structural Requirement |

|---|---|---|

| H-bonding | Active site occlusion | NH₂ group at C4 |

| π-Stacking | Aromatic system alignment | Planar indazole core |

Comparative Reactivity with Analogues

Table 1: Reaction differences among nitroindazoles

| Position | Reactivity with CH₂O | EAS Preference | Biological Target |

|---|---|---|---|

| 4-NO₂ | Forms stable methanol | C5, C7 | COX enzymes |

| 6-NO₂ | No direct addition | C4, C7 | IDO |

| 7-NO₂ | Unreactive | C4, C5 | N/A |

Q & A

Q. What are the recommended methods for synthesizing 1H-Indazol-4-amine, 6-nitro-1-phenyl- in laboratory settings?

To synthesize this compound, begin with a nitro-substituted indazole precursor and employ a palladium-catalyzed coupling reaction for functionalization. For example, details a similar synthesis route for a nitro-substituted benzothiazole derivative, using cross-coupling reactions under inert conditions. Purification via column chromatography (e.g., silica gel, eluent system: ACN:MeOH 1:1) is critical to isolate the product. Reaction progress should be monitored using TLC, and purity confirmed via HPLC (>98%) .

Q. How should researchers handle solubility challenges when preparing stock solutions of nitro-substituted indazole derivatives?

Stock solutions should be prepared in anhydrous DMSO or DMF due to the compound’s low aqueous solubility. recommends a standard protocol for indazole analogs: dissolve 1 mg in 4.7159 mL DMSO for a 1 mM solution. Protect solutions from light and store at 2–8°C to prevent degradation. Pre-warm to room temperature and vortex thoroughly before use .

Q. What spectroscopic techniques are essential for characterizing 1H-Indazol-4-amine, 6-nitro-1-phenyl-?

Key techniques include:

- 1H/13C-NMR : Use deuterated DMSO or CDCl3 as solvents. Calibrate against residual solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm for 1H). highlights the importance of multi-nuclei NMR (e.g., Bruker 400 MHz) for resolving aromatic protons and nitro-group environments .

- IR Spectroscopy : Identify functional groups like N-H stretches (~3140 cm⁻¹) and nitro vibrations (~1340–1558 cm⁻¹) .

- Mass Spectrometry : High-resolution QTOF-MS (as in ) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing novel indazole derivatives?

Contradictions often arise from tautomerism or solvent effects. For example, observed unexpected splitting in aromatic protons due to conformational flexibility. To resolve this:

- Perform variable-temperature NMR to assess dynamic effects.

- Cross-validate with 2D techniques (HSQC, HMBC) to confirm connectivity.

- Compare with computational models (DFT calculations) of expected chemical shifts .

Q. What strategies optimize reaction yields for nitro-substituted indazoles under varying catalytic conditions?

’s methodology for benzimidazole derivatives can be adapted:

- Screen catalysts (e.g., Pd(OAc)₂ vs. CuI) in microwave-assisted reactions to reduce time.

- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps).

- Monitor by-products via LC-MS and optimize stoichiometry (e.g., 1.2 equivalents of nitro precursor). achieved 75% yield by iterating these parameters .

Q. How should researchers design stability studies for nitro-indazole derivatives under physiological conditions?

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via UPLC-MS ().

- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics. recommends amber vials for long-term storage .

- Thermal Stability : Use DSC/TGA to determine decomposition temperatures (e.g., >200°C for nitro groups, as in ) .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing nitro-indazole analogs?

- Strict Anhydrous Conditions : Use Schlenk lines for moisture-sensitive steps ().

- Quality Control : Mandate COA verification for reagents (e.g., >99% purity for catalysts).

- Data Logging : Document reaction parameters (e.g., stirring rate, temperature gradients) to identify variability sources .

Q. How can computational tools complement experimental data for nitro-indazole derivatives?

- Molecular Docking : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina.

- DFT Calculations : Simulate NMR/IR spectra (Gaussian 09) to validate experimental peaks. used this approach to assign ambiguous signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.